molecular formula C10H17NO4S B1440339 Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid CAS No. 1217546-87-6

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid

Cat. No. B1440339
M. Wt: 247.31 g/mol
InChI Key: IGLUKFNPDYXRDD-COBSHVIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid (Boc-MTPCA) is a thiazolidine-4-carboxylic acid derivative that has been extensively studied for its various applications in scientific research. Boc-MTPCA is an important molecule in the field of organic synthesis, due to its versatile reactivity and wide range of applications. In addition, Boc-MTPCA has been used in the study of various biochemical and physiological processes, such as enzyme inhibition, protein-ligand interactions, and receptor activation.

Scientific Research Applications

Photocatalytic Applications

  • Fabrication and Modification of Photocatalysts : A study reviewed the properties and applications of (BiO)2CO3-based photocatalysts in various fields, including healthcare and photocatalysis, emphasizing modification strategies to enhance photocatalytic performance (Ni et al., 2016).

Synthetic Chemistry

  • Synthetic Procedures for Biological Interest Molecules : Research on benzazoles and derivatives, including synthetic approaches to 2-guanidinobenzazoles, highlights the importance of specific synthetic methodologies in accessing compounds with potential therapeutic applications (Rosales-Hernández et al., 2022).

Boron-Containing Compounds

  • Boron-Containing Compounds in Fungi : The effects of boron-containing compounds on fungi, exploring their potential as antifungal agents and their application in environmental protection and food acquisition control (Estevez-Fregoso et al., 2021).
  • Advances in Drug Discovery of Carbonic Anhydrase Inhibitors : This study discusses the role of boron-containing compounds in the development of inhibitors for various diseases, showcasing the importance of structural design in medicinal chemistry (Supuran, 2017).

Peptide Research

  • Peptide Structure and Dynamics : Investigations into the paramagnetic amino acid TOAC and its applications in studying peptides, offering insights into peptide synthesis, secondary structure, and interactions with biological membranes (Schreier et al., 2012).

properties

IUPAC Name

(4S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLUKFNPDYXRDD-COBSHVIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N([C@H](CS1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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